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Deodarin

Cat. No.: B1153458
CAS No.: 33788-39-5
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Description

Origin and Natural Occurrence within Cedrus deodara (Roxb.) G. Don (Himalayan Cedar)

Deodarin is found in the wood of Cedrus deodara, commonly known as the Himalayan cedar or deodar. wikipedia.orgmedwinpublishers.com Cedrus deodara is a large evergreen coniferous tree native to the Himalayas, with its distribution extending across eastern Afghanistan, northern Pakistan, north-central India, southwesternmost Tibet, and western Nepal. wikipedia.orgresearchgate.net These trees typically grow at altitudes ranging from 1,500 to 3,200 meters above sea level. wikipedia.orgefloraofindia.com The wood of C. deodara is known to contain several compounds, including cethis compound, ampelopsin, cedrin, cedrinoside, and this compound. wikipedia.orgmedwinpublishers.com

Classification within the Flavonoid Family of Natural Products

This compound is classified as a flavonoid, specifically a dihydroflavonol. wikipedia.orgmedwinpublishers.com Flavonoids are a large class of polyphenolic secondary metabolites widely distributed in the plant kingdom. wikipedia.orgencyclopedia.pub They are characterized by a fifteen-carbon skeleton consisting of two benzene (B151609) rings connected by a three-carbon chain, often forming a heterocyclic ring. wikipedia.orgencyclopedia.pub This structure is typically represented as a C6-C3-C6 arrangement. wikipedia.orgencyclopedia.pub Dihydroflavonols are a subgroup of flavonoids that possess a saturated bond between positions 2 and 3 in the C-ring and a hydroxyl group at position 3. nih.gov this compound has the chemical structure 3',4',5,6-tetrahydroxy-8-methyl dihydroflavonol. wikipedia.orgmedwinpublishers.com

Historical Context of Phytochemical Investigations on Cedrus deodara Constituents

Phytochemical investigations into Cedrus deodara have a history dating back many decades. Research on C. deodara has explored various aspects of the species, including its phytochemistry. frontiersin.org Early chemical investigations of the stem-bark of Cedrus deodara in the mid-20th century led to the isolation of new compounds, including the dihydroflavonol this compound. oup.comijsr.net Studies have identified a range of chemical constituents in different parts of the plant, with a significant number belonging to the classes of terpenoids and flavonoids. researchgate.net This historical research has laid the groundwork for understanding the diverse array of natural products present in Cedrus deodara.

Table 1: Key Characteristics of this compound

PropertyValueSource
Compound TypeDihydroflavonol (Flavonoid) wikipedia.orgmedwinpublishers.com
Natural SourceWood of Cedrus deodara (Himalayan Cedar) wikipedia.orgmedwinpublishers.com
Chemical Structure3',4',5,6-tetrahydroxy-8-methyl dihydroflavonol wikipedia.orgmedwinpublishers.com
Molecular FormulaC₁₆H₁₄O₇ nih.gov
Molecular Weight318.28 g/mol nih.gov

Table 2: Selected Compounds Found in the Wood of Cedrus deodara

Compound NameCompound TypeSource
This compoundDihydroflavonol wikipedia.orgmedwinpublishers.com
Cethis compoundTaxifolin (B1681242) derivative wikipedia.orgmedwinpublishers.commedchemexpress.com
AmpelopsinFlavonoid wikipedia.orgmedwinpublishers.com
CedrinNot specified wikipedia.orgmedwinpublishers.com
CedrinosideNot specified wikipedia.orgmedwinpublishers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O7 B1153458 Deodarin CAS No. 33788-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-6-9(18)5-11(20)12-13(21)14(22)16(23-15(6)12)7-2-3-8(17)10(19)4-7/h2-5,14,16-20,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTCIKUQXMKDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Structural Elucidation, and Chemodiversity of Deodarin

Advanced Chromatographic Techniques for Isolation

The isolation of natural products from complex biological matrices, such as plant bark, typically involves advanced chromatographic techniques to separate the target compound from other co-occurring substances. These techniques leverage differences in the physical and chemical properties of compounds, such as polarity, size, and affinity for a stationary phase, to achieve separation.

HPLC is a widely used technique for the separation and purification of natural products, known for its high resolution and efficiency tandfonline.com. It involves a mobile phase pumped at high pressure through a column packed with a stationary phase. The separation is achieved based on differential interactions of the analytes with the stationary and mobile phases. Preparative HPLC is particularly useful for isolating compounds on a larger scale after initial analytical separation and identification tandfonline.comfrontiersin.org.

Specific details regarding the application of HPLC for the isolation of deodarin, such as the type of stationary phase (e.g., reversed-phase or normal-phase), mobile phase composition and gradient, flow rate, and detection wavelength, were not found in the available search results.

Countercurrent Chromatography (CCC) is a liquid-liquid chromatographic technique that does not use a solid support, minimizing irreversible adsorption of the sample iscientific.org. Flash Chromatography is a medium-pressure chromatographic technique that is faster than traditional column chromatography and often used for the rapid purification of compounds iscientific.orgoup.com.

While these techniques are valuable tools in natural product isolation iscientific.orgoup.com, specific applications detailing the parameters used for isolating this compound via Countercurrent Chromatography or Flash Chromatography were not identified in the reviewed literature.

Spectroscopic Methodologies for Structural Characterization

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and functional groups of a molecule washington.eduintertek.comechemi.compg.edu.plsigmaaldrich.comckgas.com. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (such as ¹H NMR and ¹³C NMR), the connectivity and spatial arrangement of atoms in a molecule can be determined intertek.compg.edu.plsigmaaldrich.comckgas.com. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial correlation information that aids in assigning signals and confirming the structural framework pg.edu.pl.

Detailed NMR spectroscopic data, including specific chemical shifts (δ values), coupling constants (J values), and peak assignments for the protons and carbons of this compound, were not found in the consulted sources.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can help in elucidating its structure researchgate.netgoogle.comresearchgate.netchemguide.co.uklibretexts.orglibretexts.org. The molecular ion peak in a mass spectrum corresponds to the molecular weight of the compound researchgate.netlibretexts.orglibretexts.org. Fragmentation patterns, generated by the breakdown of the molecular ion, provide characteristic peaks that correspond to specific substructures within the molecule researchgate.netresearchgate.netlibretexts.orglibretexts.org. High-resolution MS can provide the accurate mass, which allows for the determination of the elemental composition or molecular formula tandfonline.comresearchgate.net.

Specific mass spectral data for this compound, such as the molecular ion peak (m/z) and significant fragmentation ions with their proposed structures, were not detailed in the available search results.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds pg.edu.plresearchgate.netresearchgate.netirug.orguc.educore.ac.uk. Characteristic absorption bands in the IR spectrum correspond to specific functional groups like hydroxyl (O-H), carbonyl (C=O), and aromatic rings (C=C) pg.edu.pluc.edu. UV-Visible (UV-Vis) spectroscopy is useful for detecting the presence of chromophores, which are structural moieties that absorb light in the UV and visible regions of the electromagnetic spectrum researchgate.netnih.govresearchgate.netionicviper.orgacdlabs.comdenovix.com. This technique can provide information about the electronic transitions within a molecule and is particularly helpful for compounds with conjugated systems acdlabs.com.

Specific IR absorption bands (in cm⁻¹) and UV-Vis absorption maxima (λmax in nm) with corresponding absorbance values or assignments for this compound were not provided in the consulted literature. While IR and UV-Vis spectroscopy are mentioned as characterization techniques, detailed spectral data for this compound were not found.

Chemodiversity broadly refers to the variety of chemical compounds produced by living organisms. While Cedrus deodara is known to contain various phytochemicals, including other dihydroflavonols and terpenes wikipedia.orgresearchgate.netmedwinpublishers.comthegoodscentscompany.com, specific information detailing the chemodiversity of this compound itself, such as variations in its concentration in different parts of the plant, in plants from different geographical locations, or under different environmental conditions, was not available in the search results. Discussions on chemodiversity in the provided sources focused on other plant genera or types of natural products libretexts.orgirug.orgresearchgate.netmdpi-res.comresearchgate.net.

Chemodiversity of this compound Analogues and Related Flavonoids in Cedrus deodara Extracts

Cedrus deodara, commonly known as the Deodar cedar, is a rich source of diverse phytochemicals, with flavonoids representing a significant class of compounds found within its various extracts, including wood and pine needles. The chemodiversity extends beyond this compound itself to encompass a range of analogues and other related flavonoids.

Research into the chemical constituents of Cedrus deodara has revealed the presence of numerous flavonoids in different parts of the plant. For instance, studies on the pine needles of C. deodara have led to the isolation and identification of several flavonoids. One study reported the isolation of five flavonoids from the ethyl acetate (B1210297) extract of pine needles, including a new compound named cedrusone A, along with myricetin, 2R,3R-dihydromyricetin, quercetin, and 2R,3R-dihydroquercetin. tiprpress.comresearchgate.net Compounds like myricetin, quercetin, kaempferol, and isorhamnetin, along with their glycosides, have also been identified as major flavonoid components in the total flavonoid extract from pine needles. springermedizin.deresearchgate.netnih.govnih.gov

The wood of Cedrus deodara is also known to contain a variety of flavonoids and related compounds. This compound, identified as 3′,4′,5,6-tetrahydroxy-8-methyl dihydroflavonol, is found in the wood, alongside other compounds such as cethis compound, ampelopsin, cedrin, and cedrinoside. medwinpublishers.com Cedrin is also described as 6-methyldihydromyricetin. oup.comresearchgate.net Taxifolin (B1681242) is reported to be abundant in the bark of Cedrus deodara. medwinpublishers.com

The phytochemical composition of Cedrus deodara is complex and includes not only flavonoids but also other classes of compounds such as terpenoids, lignans, alkaloids, glycosides, phenolic compounds, and saponins. nih.govmedwinpublishers.comoup.comresearchgate.netcabidigitallibrary.orgsci-hub.senih.gov Studies have highlighted that the chemical constituents obtained from different parts of the plant contribute to its observed biological activities. oup.comresearchgate.net

Detailed research findings on the flavonoid content often involve chromatographic techniques like silica (B1680970) gel and Sephadex LH-20 for isolation and purification, and spectroscopic methods such as UV, HPLC, 1H NMR, 13C NMR, IR, and LC-MS for identification and structural elucidation. tiprpress.comresearchgate.netspringermedizin.denih.govnih.gov For example, LC-MS analysis of a chloroform (B151607) fraction from the bark of C. deodara indicated the presence of key flavonoids including this compound, cedrin, deodardione, and cedrusinin. nih.gov

The chemodiversity of flavonoids and related compounds in Cedrus deodara extracts is summarized in the table below, highlighting some of the identified compounds and the plant parts from which they have been isolated.

Compound NamePlant Part
This compoundWood, Bark
Cethis compoundWood
AmpelopsinWood
CedrinWood
CedrinosideWood
Cedrusone APine Needles
MyricetinPine Needles
2R,3R-DihydromyricetinPine Needles
QuercetinPine Needles
2R,3R-DihydroquercetinPine Needles
KaempferolPine Needles
IsorhamnetinPine Needles
TaxifolinBark
DeodardioneBark
CedrusininBark

This table illustrates the variety of flavonoid structures and related compounds found within Cedrus deodara, underscoring the chemodiversity present in different parts of the plant.

Biosynthetic Pathways and Regulation of Deodarin

Elucidation of Precursor Compounds in Deodarin Biosynthesis

This compound is classified as a dihydroflavonol wikipedia.orgresearchgate.net. The general flavonoid biosynthesis pathway begins with the condensation of 4-coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), leading to the formation of chalcones. These chalcones are then isomerized to flavanones, which can subsequently be hydroxylated to form dihydroflavonols researchgate.netwikipedia.org.

Cedrus deodara, the plant source of this compound, is also known to contain significant amounts of taxifolin (B1681242) wikipedia.org. Taxifolin is a dihydroflavonol with a structure closely related to this compound, differing primarily by the absence of the methyl group at the C-8 position wikipedia.orgresearchgate.net. Given this structural similarity and co-occurrence in the same plant species, it is hypothesized that taxifolin or a related dihydroflavonol serves as a direct precursor to this compound, with the introduction of the methyl group occurring as a later step in the biosynthetic route. However, specific experimental evidence directly confirming taxifolin as the precursor undergoing C-8 methylation to form this compound in Cedrus deodara is not explicitly detailed in the available research.

Enzymatic Steps and Intermediates in the Flavonoid Biosynthesis Pathway leading to this compound

The biosynthesis of this compound follows the initial steps of the central flavonoid pathway. This pathway commences with the phenylpropanoid pathway, which provides the 4-coumaroyl-CoA unit. Chalcone synthase (CHS) then catalyzes the committed step of flavonoid biosynthesis, condensing 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone wikipedia.org. This chalcone is subsequently converted to a flavanone (B1672756) by chalcone isomerase (CHI). Further enzymatic modifications, including hydroxylation, lead to the formation of dihydroflavonols researchgate.net.

The specific step leading to the formation of this compound from a dihydroflavonol precursor likely involves the addition of a methyl group to the C-8 position. This type of reaction is catalyzed by O-methyltransferases (OMTs) nih.gov. Research in other plant species has identified OMTs capable of methylating flavonoids at various positions, including the C-6 and C-8 positions researchgate.netmdpi.comjmb.or.krresearchgate.net. For instance, studies on Mentha x piperita and Ocimum basilicum have characterized OMTs with C-8 methylation activity on flavones jmb.or.kr. While the general enzymatic activity for C-8 methylation of flavonoids exists in plants, the specific O-methyltransferase responsible for catalyzing the methylation of the this compound precursor in Cedrus deodara has not been definitively identified and characterized in the provided literature. Therefore, while the general enzymatic steps of the early flavonoid pathway and the likely involvement of an OMT for the C-8 methylation are understood, the precise sequence of enzymatic conversions and intermediates specifically yielding this compound in Cedrus deodara requires further elucidation.

Genetic and Environmental Factors Influencing this compound Accumulation in Plant Tissues

The accumulation of secondary metabolites, including flavonoids like this compound, in plant tissues is influenced by a complex interplay of genetic and environmental factors.

Genetic factors play a significant role in determining the capacity of a plant to synthesize specific phytochemicals. The expression levels and activity of enzymes involved in the biosynthetic pathway, such as CHS and the OMT responsible for C-8 methylation, are genetically controlled wikipedia.org. Variations in these genes or their regulatory elements can lead to differences in the efficiency of the pathway and, consequently, the final concentration of this compound in Cedrus deodara tissues. Studies on Cedrus deodara have indicated strong genetic control over various traits, suggesting that genetic factors likely contribute to the variability in its chemical composition.

Environmental factors also exert considerable influence on the accumulation of plant secondary metabolites. Abiotic factors such as light intensity, temperature, water availability (drought stress), and nutrient availability can impact the phenylpropanoid and flavonoid pathways. For example, environmental stressors can sometimes induce the production of protective phytochemicals. Biotic factors, such as interactions with herbivores or pathogens, can also trigger defense responses that involve the synthesis of secondary metabolites. While Cedrus deodara grows in specific environmental conditions across the Himalayas wikipedia.org, and its growth is known to be affected by factors like climate change, specific research detailing how these environmental parameters directly influence the biosynthesis or accumulation of this compound within the plant was not found in the reviewed literature.

Chemical Synthesis and Derivatization Strategies for Deodarin and Its Analogues

Total Synthesis Approaches to Deodarin

Total synthesis involves the complete construction of a complex molecule, such as a natural product, from simpler, often commercially available starting materials through a series of chemical reactions accessscience.comrroij.com. This approach allows for the creation of compounds that may be difficult to isolate in sufficient quantities from natural sources or for the synthesis of designed analogues not found in nature perfectcircuit.com. The total synthesis of natural products serves as a crucial method for discovering new chemical reactivity and evaluating existing synthetic techniques perfectcircuit.comstudylib.net. While a specific step-by-step total synthesis of this compound was not found in the provided search results, the principles of flavonoid total synthesis would apply. This typically involves constructing the characteristic flavonoid scaffold, which consists of a diphenylpropane (C6-C3-C6) framework. Key steps in flavonoid synthesis often include the formation of the C ring (the oxygen-containing heterocycle) and the introduction of substituents onto the A and B rings with control over regiochemistry and stereochemistry. 16streets.com The complexity of this compound's structure, including its hydroxylation pattern and the methyl group substituent, would necessitate careful planning and execution of multiple reaction steps. Retrosynthetic analysis, working backward from the target molecule to identify suitable starting materials and reaction sequences, is a fundamental strategy in planning total synthesis accessscience.com.

Semi-Synthetic Modifications of Naturally Derived this compound

Semi-synthesis involves using a naturally occurring compound as a starting material and performing chemical modifications to create new derivatives rroij.com. This approach can be advantageous when the natural product is available, as it may require fewer steps compared to total synthesis. Semi-synthetic modifications can be employed to alter the properties of the natural product, such as improving solubility, enhancing biological activity, or introducing tags for research purposes rroij.comrolandcorp.com.au. For this compound, which can be isolated from natural sources, semi-synthetic strategies could involve selective acylation, alkylation, glycosylation, or other functional group transformations of the hydroxyl groups or the methyl substituent. These modifications could lead to a library of this compound derivatives with potentially altered biological or physicochemical properties. The optimization of semi-synthesis processes is crucial for obtaining modified compounds with high purity and yield reddit.com.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

The design and synthesis of analogues are integral to structure-activity relationship (SAR) investigations. By systematically modifying the chemical structure of a lead compound, researchers can understand how specific structural features influence its biological activity wikipedia.orgresearchgate.net. For this compound, the synthesis of analogues would involve creating compounds with variations in the hydroxylation pattern, the position or nature of the methyl group, or modifications to the flavonoid core structure. These analogues can be synthesized through either total synthesis or semi-synthesis, depending on the specific structural changes desired. researchgate.net The synthesized analogues are then tested for their biological activities, and the resulting data are used to establish relationships between chemical structure and observed effects. This information guides the design of further analogues with potentially improved properties. wikipedia.org

Stereoselective Synthesis Methodologies Applied to this compound and its Derivatives

Stereoselective synthesis is crucial for compounds like this compound, which possess chiral centers. Stereoselective methods aim to produce a desired stereoisomer with high purity accessscience.com16streets.comnih.gov. This compound has defined stereochemistry at the C-2 and C-3 positions of the C ring nih.gov. Controlling the relative and absolute configuration at these centers is essential for synthesizing biologically active forms of this compound and its analogues, as different stereoisomers can exhibit different biological activities. 16streets.com Various stereoselective techniques can be applied, including the use of chiral auxiliaries, asymmetric catalysis (using metal, organic, or enzyme catalysts), and the chiral pool approach (utilizing naturally occurring chiral starting materials) 16streets.comnih.govmdpi.com. Diastereoselective and enantioselective reactions would be employed at appropriate steps in the synthesis to control the stereochemistry of the newly formed chiral centers. mdpi.comyoutube.com The development of efficient stereoselective methodologies is an ongoing area of research in organic chemistry, enabling access to enantiomerically pure compounds with significant biological interest. accessscience.com16streets.comnih.gov

Pharmacological Research: Mechanistic Investigations in Pre Clinical Models

In Vitro Cellular and Molecular Mechanisms

Currently, there is a limited amount of publicly available research specifically detailing the receptor binding affinities and enzyme inhibition kinetics of the isolated compound Deodarin. Most of the existing studies have focused on the broader extracts of Cedrus deodara, from which this compound is derived. These extracts have shown potential for various biological activities, which are often attributed to a mixture of compounds, including flavonoids and terpenoids.

Future research would benefit from targeted studies on purified this compound to elucidate its specific molecular interactions. Such studies would typically involve:

Receptor Binding Assays: To determine the affinity and selectivity of this compound for various receptors, radioligand binding assays or surface plasmon resonance (SPR) could be employed. These assays would provide quantitative data, such as the dissociation constant (Kd) or the inhibition constant (Ki), indicating the strength of the interaction between this compound and a specific receptor.

Enzyme Inhibition Assays: To identify and characterize the enzymes inhibited by this compound, a range of enzymatic assays would be necessary. These studies would determine the concentration of this compound required to inhibit enzyme activity by 50% (IC50) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Without such specific data, a comprehensive understanding of this compound's direct molecular targets remains to be fully established.

The direct effects of isolated this compound on specific cellular signaling pathways and gene expression profiles are not yet extensively documented in the scientific literature. However, based on the known activities of structurally similar flavonoids and the general biological effects observed with Cedrus deodara extracts, it is plausible that this compound may influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis.

Potential areas of investigation for this compound's activity include:

Inflammatory Pathways: Many flavonoids are known to modulate inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Investigating this compound's effect on the phosphorylation of key proteins in these cascades (e.g., IκBα, p38, JNK, ERK) and the subsequent nuclear translocation of transcription factors would provide mechanistic insights.

Gene Expression: Differential gene expression analysis, using techniques like RNA sequencing (RNA-seq), could reveal the global impact of this compound on cellular transcriptomes. This would help identify specific genes and gene networks that are up- or down-regulated by this compound, providing clues to its mechanism of action.

Further research is required to isolate the specific effects of this compound on these and other cellular signaling networks.

Research has indicated that extracts from Cedrus deodara, which contain this compound, possess significant antioxidant properties. This activity is largely attributed to the presence of phenolic compounds, including flavonoids like this compound. The antioxidant and cytoprotective mechanisms are likely multifaceted.

At the cellular level, the potential mechanisms of this compound may include:

Direct Radical Scavenging: As a flavonoid, this compound likely possesses the ability to directly scavenge free radicals, such as reactive oxygen species (ROS), thereby mitigating oxidative stress and preventing cellular damage to lipids, proteins, and DNA.

Induction of Antioxidant Enzymes: this compound may upregulate the expression of endogenous antioxidant enzymes. This can occur through the activation of transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2), which controls the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Studies on the methanolic extract of Cedrus deodara leaves, which contain this compound, have demonstrated concentration-dependent antioxidant activity.

Table 1: In Vitro Antioxidant Activity of Cedrus deodara Methanolic Leaf Extract
Concentration (μg/mL)% Inhibition of DPPH Radical
1014.61%
2022.12%
3025.44%

While these findings are promising, further studies using the isolated this compound compound are necessary to confirm its direct contribution to these cytoprotective and antioxidant effects at the cellular level.

In Vivo Efficacy Studies in Animal Models (Focusing on Mechanisms and Biomarkers)

While specific in vivo studies on the anti-inflammatory and analgesic effects of isolated this compound are not extensively reported, research on extracts from plants containing this compound suggests potential efficacy. The evaluation of such compounds in animal models is crucial for understanding their therapeutic potential and underlying mechanisms.

Standard preclinical models used to investigate anti-inflammatory and analgesic properties include:

Carrageenan-Induced Paw Edema: This model is widely used to assess acute inflammation. The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The reduction in paw volume after treatment is a key indicator of anti-inflammatory activity. Mechanistic insights can be gained by measuring biomarkers such as prostaglandins and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the paw tissue or systemic circulation.

Acetic Acid-Induced Writhing Test: This is a common model for evaluating peripheral analgesic activity. The intraperitoneal injection of acetic acid induces characteristic writhing movements, and a reduction in the number of writhes indicates analgesia. This model is sensitive to both centrally and peripherally acting analgesics.

Formalin Test: This model can differentiate between nociceptive and inflammatory pain. The injection of formalin into the paw elicits a biphasic pain response: an early neurogenic phase followed by a later inflammatory phase. Compounds that inhibit both phases are considered to have both central and peripheral analgesic effects.

Future in vivo studies focusing on this compound would need to employ these models to determine its efficacy and to investigate its impact on key inflammatory and pain-related biomarkers.

Studies on extracts from Cedrus deodara have demonstrated both antibacterial and antifungal properties, which are attributed to its rich phytochemical composition, including compounds like this compound.

Antibacterial Activity: Volatile oil and chloroform (B151607) extracts of Cedrus deodara have shown significant activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis nih.govnih.gov. The antibacterial effects are thought to be due to the presence of flavonoids and terpenoids within these extracts nih.govnih.gov.

Antifungal Activity: The antifungal potential of Cedrus deodara extracts has also been investigated. While some studies suggest a lesser degree of antifungal activity compared to antibacterial effects, activity has been observed against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus nih.govnih.gov. Specifically, the oil from Cedrus deodara roots and one of its constituents, himachalol, have shown inhibitory effects against Aspergillus fumigatus scielo.br.

Table 2: Antimicrobial Activity of Cedrus deodara Extracts
MicroorganismActivity of Chloroform ExtractActivity of Methanolic ExtractActivity of Volatile Oil
Escherichia coliSignificantLeastSignificant
Pseudomonas aeruginosaSignificantLeastSignificant
Staphylococcus aureusSignificantLeastSignificant
Bacillus subtilisSignificantLeastSignificant
Candida albicansMore than methanolic extract and volatile oil--
Aspergillus nigerLess than antibacterial activity--
Aspergillus clavatusLess than antibacterial activity--

It is important to note that these studies have been conducted with crude extracts. To definitively establish the antimicrobial and antifungal efficacy of this compound, further in vivo studies using the purified compound are necessary. Such studies would involve challenging animal models with specific pathogens and evaluating the ability of this compound to reduce the microbial load and associated pathology. Mechanistic investigations could include examining its effects on microbial cell wall integrity, enzyme function, or biofilm formation.

Studies in Neurobiological Models (e.g., anxiolytic, anticonvulsant mechanisms)

Preliminary preclinical research suggests that constituents of Cedrus deodara, the plant source of this compound, possess notable neuropharmacological activities, including anxiolytic and anticonvulsant effects. While studies isolating the effects of this compound are limited, investigations on extracts and other compounds from C. deodara provide insights into potential mechanisms.

An alcoholic extract of Cedrus deodara heartwood has demonstrated dose-dependent anxiolytic and anticonvulsant properties in murine models. The anxiolytic activity was observed through reduced aversion and fear in unfamiliar environments, while the anticonvulsant effects were evident in models of pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizures. Mechanistically, these effects are linked to the modulation of the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter in the central nervous system. Administration of the extract led to a significant increase in brain GABA levels, suggesting that the observed neuropharmacological activities are, at least in part, mediated through the enhancement of GABAergic inhibition.

Further supporting the role of GABAergic pathways, a specific compound isolated from the ethanolic extract of C. deodara heartwood, 3,4-bis(3,4-dimethoxyphenyl) furan-2,5-dione (BDFD), has shown potent anticonvulsant activity. BDFD provided dose-dependent protection against seizures induced by PTZ, pilocarpine, and 6-Hz electrical stimulation nih.gov. Investigations into its mechanism of action revealed that BDFD elevates brain GABA levels, thereby enhancing inhibitory neurotransmission nih.gov. Interestingly, BDFD did not inhibit N-methyl-D-aspartic acid (NMDA)-induced lethality, indicating a weak influence on the excitatory glutamate system nih.gov. This specificity towards the GABAergic system is a key finding in understanding the anticonvulsant profile of compounds derived from C. deodara.

These findings, although not directly on this compound, suggest that this compound, as a prominent dihydroflavonol in C. deodara, may contribute to the observed anxiolytic and anticonvulsant effects by potentially modulating GABAergic neurotransmission.

Interactive Data Table: Neurobiological Effects of Cedrus deodara Constituents

Model Test Substance Observed Effect Proposed Mechanism
Pentylenetetrazole (PTZ)-induced convulsions Alcoholic extract of C. deodara Increased onset of seizures, increased protection Modulation of GABA levels
Maximal Electroshock (MES)-induced convulsions Alcoholic extract of C. deodara Decreased duration of tonic extensor phase Modulation of GABA levels
Pilocarpine-induced convulsions 3,4-bis(3,4-dimethoxyphenyl) furan-2,5-dione (BDFD) Dose-dependent protection Enhancement of GABAergic neurotransmission
6-Hz-induced convulsions 3,4-bis(3,4-dimethoxyphenyl) furan-2,5-dione (BDFD) Dose-dependent protection Enhancement of GABAergic neurotransmission
Elevated Plus Maze Alcoholic extract of C. deodara Reduced aversion and fear Not specified

Antioxidant Activity and Oxidative Stress Mitigation in Pre-clinical Models

This compound, as a constituent of Cedrus deodara, is implicated in the significant antioxidant properties exhibited by extracts of this plant. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of numerous diseases.

The mechanism of antioxidant action primarily involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity and preventing oxidative damage to cellular components like DNA, proteins, and lipids. The polyphenolic structure of flavonoids, including this compound, makes them excellent candidates for this free radical scavenging activity.

While direct in vivo studies on isolated this compound are not extensively documented, the observed antioxidant effects of C. deodara extracts in preclinical models suggest a role in mitigating oxidative stress. For instance, the protective effects of dehydrins in transgenic tobacco plants against oxidative damage provide a parallel understanding of how plant-derived compounds can enhance resilience to oxidative stress. These dehydrins were shown to scavenge superoxide radicals directly and protect enzymes responsible for dismutating ROS, leading to a reduction in hydrogen peroxide accumulation and lower levels of malondialdehyde (MDA), a marker of lipid peroxidation nih.gov. This suggests that this compound may act through similar mechanisms to mitigate oxidative stress in biological systems.

Interactive Data Table: Antioxidant Activity of Cedrus deodara Extracts

Extract Type Assay Key Findings Potential Contribution of this compound
Chloroform extract of heartwood DPPH free radical scavenging Strong antioxidant activity As a dihydroflavonol, likely contributes to free radical scavenging
Methanolic extract of leaves DPPH radical scavenging Concentration-dependent antioxidant activity Presence of phenolic and flavonoid compounds, including this compound, contributes to activity
Aqueous and alcoholic extracts of heartwood Free radical scavenging Significant activity reported This compound is a known constituent of the heartwood

Immunomodulatory Effects in Experimental Systems

While direct evidence for the immunomodulatory effects of isolated this compound is still emerging, studies on extracts from Cedrus deodara suggest that its constituents possess anti-inflammatory and potentially immunomodulatory properties. Inflammation is a critical component of the immune response, and its modulation can have significant therapeutic implications.

The essential oil of C. deodara has been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. Research indicates that these essential oils can inhibit the activation of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB) researchgate.net. These molecules are central to the inflammatory cascade, and their inhibition points towards a significant anti-inflammatory potential. For instance, the volatile oil from C. deodara wood produced significant inhibition of carrageenan-induced rat paw edema, a classic model of acute inflammation nih.gov.

Furthermore, investigations into the components of Juniperus species, which also contain sesquiterpenes like cedrol, have demonstrated innate immunomodulatory activity. Cedrol was found to activate neutrophil calcium mobilization, a key event in phagocyte activation mayoclinic.org. While this compound is a dihydroflavonol and not a sesquiterpene, the presence of diverse immunomodulatory compounds within the broader class of phytochemicals found in coniferous trees suggests that this compound may also possess such activities.

The potential for this compound to exert immunomodulatory effects is plausible given its flavonoid structure. Many flavonoids are known to influence immune cell function, including T-cell activation and cytokine production. However, further research using isolated this compound in various experimental systems, such as lipopolysaccharide (LPS)-stimulated macrophages or T-cell proliferation assays, is necessary to elucidate its specific immunomodulatory mechanisms.

Interactive Data Table: Anti-inflammatory and Immunomodulatory Potential of Cedrus deodara Constituents

Test Substance Experimental Model Observed Effect Proposed Mechanism
Essential oil of C. deodara leaves TPA-induced ear edema Anti-inflammatory Inhibition of COX-2, TNF-α, and NF-κB activation
Volatile oil of C. deodara wood Carrageenan-induced rat paw edema Significant inhibition of edema Anti-inflammatory action
Cedrol (from Juniperus species) Human neutrophils Activation of Ca2+ mobilization Innate immunomodulatory activity

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological activity of a small molecule like this compound is fundamentally dependent on its interactions with biological macromolecules, primarily proteins and nucleic acids such as DNA. While specific experimental data on the binding of this compound to these macromolecules is not yet available, general principles of molecular interactions and computational studies on similar compounds can provide a theoretical framework.

Interactions with Proteins:

The interaction of a ligand with a protein is a highly specific process that governs many cellular functions. A drug or bioactive compound typically binds to a specific site on a protein, such as an enzyme's active site or a receptor's binding pocket, thereby modulating its activity nih.gov. This binding is mediated by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Given the polyphenolic structure of this compound, with its multiple hydroxyl groups, it is highly likely to form hydrogen bonds with amino acid residues in a protein's binding site. The aromatic rings of this compound can also participate in hydrophobic and π-π stacking interactions.

The consequence of such binding can be either agonistic or antagonistic. For instance, if this compound were to bind to the active site of an enzyme, it could act as an inhibitor, preventing the natural substrate from binding. The potential anticonvulsant activity of Cedrus deodara extracts, possibly involving the GABAergic system, suggests that this compound or related compounds might interact with components of the GABA receptor complex or enzymes involved in GABA metabolism.

Interactions with DNA:

Small molecules can interact with DNA in several ways, including intercalation between base pairs, binding to the minor or major grooves, or covalent binding leading to the formation of adducts researchgate.net. Intercalating agents are typically planar aromatic molecules that can insert themselves between the stacked base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. The planar regions of this compound's flavonoid structure could potentially allow for such intercalative binding.

Alternatively, this compound could bind to the grooves of the DNA helix. The hydroxyl groups of this compound could form hydrogen bonds with the functional groups of the DNA bases exposed in the grooves. Such interactions are crucial for the sequence-specific recognition of DNA by many proteins and small molecules.

While there is no direct evidence of this compound forming covalent adducts with DNA, some reactive molecules can form DNA-protein crosslinks, which are highly deleterious to genome stability researchgate.net. However, as an antioxidant, this compound is more likely to protect DNA from oxidative damage rather than causing it.

To definitively determine the nature of this compound's interactions with biological macromolecules, experimental techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and various binding assays would be required. Furthermore, computational molecular docking studies could predict the binding modes and affinities of this compound with specific protein targets or DNA sequences.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Identification of Key Structural Features Essential for Observed Biological Activities

Deodarin is a flavonoid with a specific arrangement of hydroxyl groups and a methyl group on its dihydrochromen-4-one core wikipedia.orgnih.gov. Flavonoids, in general, are known for a wide range of biological activities, including antioxidant and antimicrobial properties greenpharmacy.inforesearchgate.netnih.gov. The presence and position of hydroxyl groups on the flavonoid structure are often critical for their activity, particularly in radical scavenging and interactions with biological targets nih.gov. For instance, studies on other flavonoids like taxifolin (B1681242) (a related dihydroflavonol) have highlighted the importance of hydroxyl groups at specific positions (e.g., positions 5 and 7 on the A ring and 5' on the B ring) and the saturation of the 2-3 bond in enhancing antimicrobial activity nih.gov. While specific detailed SAR studies solely focused on this compound's various reported activities (such as anticancer, anti-inflammatory, analgesic, or antimicrobial) were not extensively found in the search results, the general principles of flavonoid SAR suggest that the hydroxyl groups at positions 3', 4', 5, and 7, along with the methyl group at position 8 and the dihydrochromen-4-one scaffold, are likely to play significant roles in its interactions with biological systems wikipedia.orgnih.gov. The stereochemistry at the C2 and C3 positions (2R,3R) is also a specific structural feature of this compound that could influence its binding to chiral biological targets nih.gov.

Computational Approaches in SAR/QSAR Modeling and Molecular Docking

Computational methods are increasingly employed in drug discovery and medicinal chemistry to complement experimental SAR studies and to perform QSAR analysis mdpi.comnih.gov. These approaches can help in understanding the molecular basis of activity, identifying potential binding sites on target proteins, and predicting the activity of new compounds frontiersin.orgopenpharmaceuticalsciencesjournal.comresearchgate.net.

Molecular docking is a widely used computational technique that predicts the preferred orientation (binding pose) of a ligand (like this compound) within a receptor's binding site and estimates the binding affinity frontiersin.orgopenpharmaceuticalsciencesjournal.com. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the target protein, which are essential for understanding SAR openpharmaceuticalsciencesjournal.com. While specific molecular docking studies for this compound against a particular biological target were not detailed in the search results, the application of such methods is common for understanding the activity of natural compounds mdpi.comresearchgate.net.

QSAR modeling aims to build predictive models that relate a set of numerical descriptors representing the chemical structure to a measured biological activity infona.pl. These models can be 2D- or 3D-QSAR, with 3D-QSAR considering the three-dimensional arrangement of atoms openpharmaceuticalsciencesjournal.com. QSAR studies on flavonoid derivatives or compounds with similar scaffolds could provide a framework for analyzing this compound's activity openpharmaceuticalsciencesjournal.cominfona.pl. Computational tools and software packages are available for performing these analyses, including generating molecular descriptors, building QSAR models, and validating their predictive power openpharmaceuticalsciencesjournal.cominfona.pl.

Pharmacophore Elucidation and Ligand Design Principles based on this compound Scaffolds

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to bind to a particular biological target and elicit a biological response nih.gov. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific spatial orientation nih.govnih.gov.

Pharmacophore models can be derived from the 3D structures of known active compounds (ligand-based pharmacophores) or from the structure of the target protein's binding site (structure-based pharmacophores) nih.govnih.gov. By analyzing the structural features of this compound and its reported biological activities, a pharmacophore model could be elucidated researchgate.net. This model would highlight the essential functional groups and their spatial arrangement required for this compound's activity against a specific target.

Pharmacophore models are valuable tools in rational drug design and virtual screening to identify new compounds with similar biological activity nih.govnih.gov. Based on the pharmacophore features identified for this compound, new ligands could be designed or existing chemical libraries could be screened to find molecules that match this pharmacophore nih.govbiorxiv.org. This approach, often coupled with molecular docking, can accelerate the discovery of novel compounds with this compound-like activity nih.govnih.gov.

Predictive Models for this compound Analogues and Derivatives

Building predictive models for the biological activity of this compound analogues and derivatives is a key application of SAR and QSAR. Once a robust QSAR model is developed based on a set of this compound derivatives with known activities, this model can be used to predict the activity of new, untested compounds openpharmaceuticalsciencesjournal.comcore.ac.uk.

These predictive models can help prioritize which analogues to synthesize and test experimentally, saving time and resources researchgate.netmdpi.com. The models can also guide the design of new derivatives by suggesting structural modifications that are likely to enhance the desired activity or reduce unwanted effects openpharmaceuticalsciencesjournal.comnih.gov.

Analytical Methodologies for Deodarin Research and Quantification

Quantitative Determination of Deodarin in Plant Extracts and Biological Matrices

The quantitative determination of this compound in plant extracts and potentially biological matrices relies on separating it from other compounds present in the sample and then measuring its amount. This is commonly achieved using high-performance liquid chromatography (HPLC) and gas chromatography (mass spectrometry (GC-MS). phcogres.comresearchgate.net While the provided search results discuss the analysis of various compounds in deodorants and plant extracts using these techniques, specific detailed methods solely for this compound in biological matrices were not prominently found. However, the principles and techniques used for similar compounds and matrices are applicable.

HPLC-UV/DAD and HPLC-MS Methods for High-Sensitivity Quantification

HPLC is a widely used technique for the separation and quantification of various compounds, including those found in plant extracts. stuba.skresearchgate.netnih.govresearchgate.net HPLC coupled with UV (Ultraviolet) or DAD (Diode Array Detection) is a common approach for detecting compounds that absorb UV light, which many natural products do. stuba.skresearchgate.netchromatographyonline.com DAD provides more comprehensive spectral information, allowing for peak identification and purity assessment. chromatographyonline.com

HPLC-MS methods offer even higher sensitivity and specificity by using mass spectrometry to detect and identify compounds based on their mass-to-charge ratio. nih.govchromatographyonline.comunm.educhromatographyonline.com This is particularly useful for complex samples where multiple compounds might elute at similar times in HPLC-UV/DAD. LC-MS/MS (tandem mass spectrometry) provides further structural information and enhanced selectivity, making it suitable for trace analysis in complex matrices. nih.govchromatographyonline.com

While direct examples of this compound quantification using HPLC-UV/DAD or HPLC-MS in plant extracts or biological matrices were not extensively detailed in the provided results, these techniques are standard for analyzing similar natural compounds. For instance, HPLC-DAD has been used to analyze compounds in hops extracts, and HPLC-UV has been applied for the determination of various substances in pharmaceutical and personal care products. nih.govresearchgate.netgoogle.comgoogle.com LC-MS/MS has been employed for the determination of components in Cedrus deodara pine needles. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components (if applicable to this compound research)

GC-MS is primarily used for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.netmdpi.com It involves separating components based on their boiling points and interaction with the stationary phase in a gas chromatography column, followed by detection and identification using a mass spectrometer. nih.govresearchgate.net

Research on Cedrus deodara essential oil has utilized GC-MS to identify and quantify its volatile constituents. phcogres.comresearchgate.net this compound has been identified as one of the components in Himalayan C. deodara essential oil, albeit in a relatively low percentage (0.43%). phcogres.comresearchgate.net This indicates that GC-MS is applicable for the analysis of this compound, particularly in the context of essential oil composition. GC-MS is also used in the analysis of fragrances and other volatile materials in products like deodorants. nih.govresearchgate.netmdpi.com

Data from GC-MS analysis of C. deodara essential oil has shown the percentage composition of various compounds, including Deodaron (likely a related compound or a typo for this compound). phcogres.comresearchgate.net

CompoundPercentage in C. deodara Essential Oil (GC-MS)
α-himachlene13.83%
γ-himachlene12.00%
β-himachlene37.34%
Deodaron (this compound?)0.43%
α-atlantone4.53%
Z, γ-atlantone2.77%
E, γ-atlantone3.34%
E, α-atlantone10.63%

Note: "Deodaron" is likely referring to this compound or a closely related compound found in the same source. phcogres.comresearchgate.net

Sample Preparation Techniques for Complex Research Samples

Effective sample preparation is crucial for the accurate analysis of this compound in complex matrices like plant extracts or biological samples. The goal of sample preparation is to extract the analyte of interest while removing interfering substances that could affect the chromatographic separation or detector response.

Common sample preparation techniques mentioned in the context of analyzing compounds in plant extracts and personal care products include solvent extraction, maceration, and filtration. phcogres.comresearchgate.netchromatographyonline.comsielc.com For solid or semi-solid samples like plant material or deodorant sticks, techniques such as weighing, grinding, homogenization with a solvent (e.g., acetonitrile (B52724) or methanol), and filtration are employed to obtain a liquid extract suitable for injection into chromatographic systems. chromatographyonline.comsielc.com Dilution with appropriate solvents is also a common step to adjust the sample concentration and matrix compatibility with the mobile phase. sielc.com

Solid phase extraction (SPE) is another technique used to selectively extract and concentrate analytes from complex matrices and remove interfering compounds. stuba.sk SPE using different sorbents, including C18 and selective polymeric sorbents, has been applied for the extraction of compounds like coumarins from deodorant samples prior to HPLC analysis. stuba.sk This suggests that SPE could be a valuable technique for isolating this compound from complex plant extracts.

For volatile components analyzed by GC-MS, headspace or solid phase microextraction (SPME) techniques can be used to sample the volatile compounds directly from the sample matrix. researchgate.net

Ethnobotanical Foundations Informing Modern Deodarin Research

Historical Documentation of Traditional Uses of Cedrus deodara

Cedrus deodara has been a significant medicinal tree in traditional systems of medicine across India, Pakistan, China, and Korea. Historically, different parts of the plant, such as the wood, bark, leaves, resin, and essential oil, have been utilized in various preparations like decoctions, syrups, oils, and powders. nih.govbepls.comsci-hub.seresearchgate.net These traditional applications aimed to address a wide range of ailments.

Traditional uses documented for Cedrus deodara include the management of skin diseases, microbial infections, joint disorders, asthma, kidney stones, ulcers, brain disorders, and immunological disorders. nih.govbepls.comsci-hub.seresearchgate.net Specific examples of conditions treated traditionally are asthma, ulcers, bone fractures, sprains, rheumatism, boils, and leprosy. nih.govsci-hub.seresearchgate.net The wood oil and bark powder have been used for conditions like cold, cough, inflammation, diarrhea, and skin diseases. sci-hub.se The wood is also traditionally recognized for carminative, diaphoretic, and diuretic properties. sci-hub.se In Ayurveda, C. deodara is mentioned for treating fever and is included in formulations for conditions like anorexia, edema, piles, diabetes, leprosy, and sciatica. bepls.comoup.com The oil and gum have been traditionally used for managing insomnia and dyspepsia. sci-hub.se

A summary of traditional uses of Cedrus deodara is presented in the table below:

Plant Part UsedTraditional Uses
Various parts (extracts, oil, powder)Skin diseases, microbial infections, joint disorders, asthma, kidney stones, ulcers, brain disorders, immunological disorders, fever, ulcers, bone fractures, sprains, rheumatism, boils, leprosy. nih.govbepls.comsci-hub.seresearchgate.net
Wood oil, Bark powderCold, cough, inflammation, diarrhea, skin diseases, urinary discharges, itching, dyspepsia, bronchitis, mental disorders, piles, blood disorders. sci-hub.se
WoodCarminative, diaphoretic, diuretic. sci-hub.se
Oil, GumInsomnia, dyspepsia, hiccoughs. sci-hub.se
LeavesTuberculosis. sci-hub.se

Correlation of Traditional Applications with Mechanistic Pharmacological Research of Deodarin and Cedrus deodara Extracts

Modern pharmacological research has begun to investigate the biological activities of Cedrus deodara extracts and its constituents, seeking to validate and understand the mechanisms behind its traditional uses. Phytochemical studies have identified numerous compounds in C. deodara, including terpenoids and flavonoids, which are believed to be responsible for its observed pharmacological activities. nih.govresearchgate.net this compound is one such flavonoid isolated from the stem bark of Cedrus deodara. frontiersin.org

Research on Cedrus deodara extracts and isolated compounds has demonstrated a range of in vivo and in vitro pharmacological activities that align with some traditional applications. These activities include anti-inflammatory, analgesic, antimicrobial, antifungal, anti-arthritic, and anti-asthmatic properties. nih.govbepls.comoup.comresearchgate.netderpharmachemica.comiscientific.org

For instance, the traditional use of C. deodara for inflammatory conditions and joint disorders is supported by studies showing anti-inflammatory and anti-arthritic activity of its extracts and wood oil. nih.govoup.comresearchgate.netderpharmachemica.comiscientific.org Similarly, traditional use for microbial infections correlates with demonstrated antibacterial and antifungal activities of C. deodara extracts. nih.govbepls.comresearchgate.netiscientific.orgauctoresonline.org Research has also indicated potential anti-diabetic, neuroprotective, and anti-ulcer activities, which may relate to traditional uses for conditions like diabetes, brain disorders, and ulcers. nih.govoup.comresearchgate.net

Pharmacological Activities of Cedrus deodara Extracts and Compounds:

ActivityRelevance to Traditional UseSupporting Research (Extracts/Compounds)
Anti-inflammatoryJoint disorders, rheumatism, inflammation. nih.govsci-hub.seresearchgate.netDemonstrated in vivo and in vitro studies of extracts and wood oil. nih.govoup.comresearchgate.netderpharmachemica.comiscientific.org
AnalgesicSprains, rheumatism, joint disorders. nih.govresearchgate.netShown in studies of wood oil. nih.govoup.comresearchgate.netderpharmachemica.comiscientific.org
AntimicrobialMicrobial infections, skin diseases, leprosy. nih.govbepls.comsci-hub.seresearchgate.netDemonstrated against various pathogens by extracts. nih.govbepls.comresearchgate.netiscientific.orgauctoresonline.org
AntifungalSkin diseases. nih.govresearchgate.netReported activity of extracts. nih.govresearchgate.net
Anti-arthriticJoint disorders, rheumatism. nih.govresearchgate.netSupported by research on extracts and wood oil. nih.govresearchgate.netderpharmachemica.comiscientific.org
AntiasthmaticAsthma. nih.govbepls.comsci-hub.seresearchgate.netIndicated by pharmacological studies. nih.govresearchgate.net
AntidiabeticDiabetes. oup.comShown by ethanolic extract of wood. oup.comderpharmachemica.com
NeuroprotectiveBrain disorders. nih.govbepls.comsci-hub.seresearchgate.netIndicated by pharmacological studies. nih.govresearchgate.net
Anti-ulcerUlcers. nih.govbepls.comsci-hub.seresearchgate.netSupported by research on extracts. oup.comresearchgate.net
ImmunomodulatoryImmunological disorders. nih.govbepls.comsci-hub.seresearchgate.netDemonstrated by extracts and volatile oil. oup.comresearchgate.netderpharmachemica.comiscientific.org

Q & A

Q. Experimental Design Considerations :

  • In Vivo Models : Administer this compound to rodents and collect plasma/tissue samples at timed intervals for pharmacokinetic profiling (Cmax, Tmax, AUC) via LC-MS/MS .
  • Metabolite Identification : Use hepatic microsomal incubations with CYP450 enzymes to identify phase I/II metabolites .
  • Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption, with Papp values calculated .

Statistical Framework : Non-compartmental analysis (NCA) for pharmacokinetic parameters and ANOVA for inter-group variability .

Advanced: How should contradictory data on this compound’s bioactivity across studies be analyzed?

Q. Strategies for Resolving Contradictions :

  • Meta-Analysis : Pool data from multiple studies to assess heterogeneity via I² statistics and subgroup analysis (e.g., solvent polarity in extraction affecting bioactivity) .
  • Methodological Triangulation : Cross-validate results using orthogonal assays (e.g., combining DPPH, FRAP, and ORAC to confirm antioxidant mechanisms) .
  • Contextual Factors : Control for variables like plant age, geographic origin, and extraction protocols, which may influence phytochemical profiles .

Advanced: What optimization strategies are recommended for this compound extraction from Cedrus deodara?

Q. Methodological Framework :

  • Response Surface Methodology (RSM) : Design experiments using Box-Behnken or Central Composite Design to optimize solvent ratio, temperature, and extraction time .
  • Green Chemistry Approaches : Compare traditional Soxhlet extraction with ultrasound-assisted (UAE) or microwave-assisted (MAE) methods for yield and sustainability .
  • Validation : Confirm optimized parameters via triplicate runs and HPLC quantification of this compound content .

Example Table : Optimization Parameters for UAE

FactorRange TestedOptimal Value
Ethanol (%)50–9070
Temperature (°C)40–6055
Time (min)15–4530

Advanced: How can ecological factors influence this compound yield, and how are these variables controlled in experimental studies?

Q. Key Variables and Mitigation :

  • Soil Composition : Conduct soil nutrient analysis (N, P, K) and correlate with this compound content using regression models .
  • Climate Impact : Use growth chambers to simulate altitude/temperature conditions for Cedrus deodara cultivation, ensuring reproducibility .
  • Seasonal Variation : Harvest bark samples in multiple seasons and analyze via ANOVA to identify significant fluctuations .

Basic: What are the ethical and safety considerations when handling this compound in laboratory settings?

  • Toxicity Screening : Perform acute toxicity assays (e.g., OECD 423 guidelines) prior to in vivo studies .
  • Waste Disposal : Neutralize organic solvents (e.g., methanol) used in extraction before disposal, adhering to institutional protocols .
  • Data Integrity : Document raw data and analysis pipelines transparently to avoid selective reporting .

Advanced: What computational tools are available to predict this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinity with enzymes like COX-2 or NADPH oxidase .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent groups with antioxidant efficacy .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate absorption, distribution, and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.